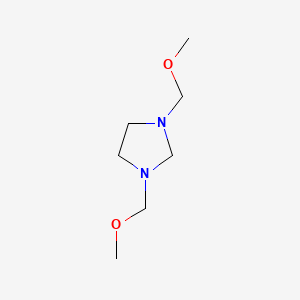![molecular formula C14H22N6O3 B15213293 5'-Deoxy-5'-[methyl(propan-2-yl)amino]adenosine CAS No. 70156-29-5](/img/structure/B15213293.png)
5'-Deoxy-5'-[methyl(propan-2-yl)amino]adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isopropyl(methyl)amino)methyl)tetrahydrofuran-3,4-diol is a complex organic molecule with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base attached to a tetrahydrofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isopropyl(methyl)amino)methyl)tetrahydrofuran-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with glycine or other amino acids.
Attachment to Tetrahydrofuran Ring: The purine base is then attached to a tetrahydrofuran ring through glycosylation reactions, often using Lewis acids as catalysts.
Introduction of Amino Groups: The amino groups are introduced via nucleophilic substitution reactions, where suitable amine precursors react with the intermediate compounds.
Final Modifications: The isopropyl(methyl)amino group is added in the final steps through reductive amination or similar reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the purine base to its dihydro or tetrahydro forms, altering its electronic properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for glycosylation reactions.
Major Products
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a nucleoside analog. It can be incorporated into nucleic acids, affecting their stability and function, making it a valuable tool for genetic and enzymatic studies.
Medicine
Medically, the compound shows promise as an antiviral and anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development, particularly in the treatment of viral infections and certain cancers.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
作用機序
The compound exerts its effects primarily through interactions with nucleic acids. It can be incorporated into DNA or RNA, disrupting their normal function. This incorporation can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
2’-Deoxyadenosine: A deoxyribonucleoside analog with similar structural features.
Vidarabine: An antiviral drug with a similar purine base but different sugar moiety.
Uniqueness
What sets (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isopropyl(methyl)amino)methyl)tetrahydrofuran-3,4-diol apart is its unique combination of functional groups and stereochemistry. This uniqueness enhances its reactivity and broadens its range of applications compared to similar compounds.
特性
CAS番号 |
70156-29-5 |
|---|---|
分子式 |
C14H22N6O3 |
分子量 |
322.36 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[methyl(propan-2-yl)amino]methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C14H22N6O3/c1-7(2)19(3)4-8-10(21)11(22)14(23-8)20-6-18-9-12(15)16-5-17-13(9)20/h5-8,10-11,14,21-22H,4H2,1-3H3,(H2,15,16,17)/t8-,10-,11-,14-/m1/s1 |
InChIキー |
CULLPUHNUGPVEB-IDTAVKCVSA-N |
異性体SMILES |
CC(C)N(C)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
正規SMILES |
CC(C)N(C)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




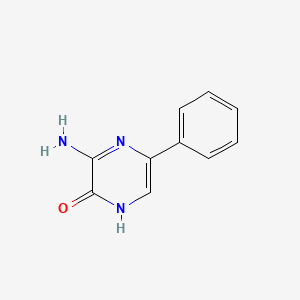
![4-Thia-1-azabicyclo[3.2.1]octane](/img/structure/B15213230.png)



![6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6h)-one](/img/structure/B15213242.png)
![3,5-Pyrazolidinedione, 4-[(3-methyl-2,4-dipropoxyphenyl)methylene]-](/img/structure/B15213244.png)
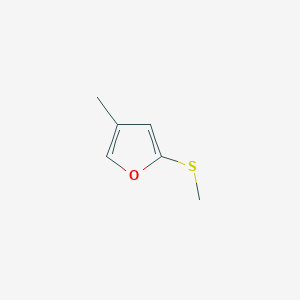
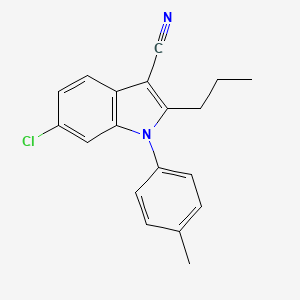
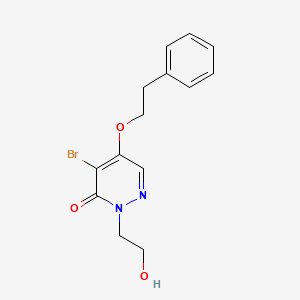
![6-Ethyl-7-(4-methyl-1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15213265.png)
